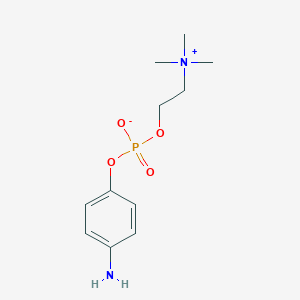
ベンジル 2-アセトアミド-2-デオキシ-4,6-O-イソプロピリデン-α-D-グルコピラノシド
概要
説明
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a glycosylation compound that plays a significant role in the research and development of glycosides. It is a derivative of glucose and is used extensively in synthetic chemistry and biological research due to its unique structural properties.
科学的研究の応用
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used to study glycosylation processes and drug-target interactions.
Medicine: The compound is investigated for its potential in combating bacterial and viral infections, cancer, and inflammatory disorders.
Industry: It is utilized in the development of new therapeutic agents and diagnostic tools.
作用機序
Target of Action
It is known that this compound is used in the synthetic fabrication of glycosylated pharmaceuticals , suggesting that it may interact with various proteins or enzymes involved in glycosylation processes.
Mode of Action
Given its role as a precursor in glycoconjugate synthesis , it is likely that it undergoes enzymatic transformations to generate active glycosylated compounds. These compounds can then interact with their respective targets, leading to various biological effects.
Biochemical Pathways
Considering its role in glycoconjugate synthesis , it can be inferred that it may influence pathways involving glycosylation, a critical post-translational modification process that modulates the function of many proteins.
Result of Action
Given its role in glycoconjugate synthesis , it is likely that it contributes to the generation of glycosylated compounds, which can have various effects depending on the specific targets they interact with.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzyl and acetamido groups. One common method starts with 2-acetamido-2-deoxy-D-glucose, which is converted into benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. This intermediate is then further modified to introduce the isopropylidene group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups.
Reduction: This can be used to alter the acetamido group.
Substitution: Commonly involves the replacement of the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of glycoside derivatives .
類似化合物との比較
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Uniqueness
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of complex glycoconjugates and in studying specific biochemical pathways.
特性
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJZZWRXVVKEC-HHARLNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@@H]1OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474542 | |
| Record name | Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66026-10-6 | |
| Record name | Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside in the synthesis of molecules with potential immunoadjuvant activity?
A1: Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside serves as a key starting material in the multi-step synthesis of O-(N-acetyl-β-muramoyl-L-alanyl-D-isoglutamine)-(1→6)-2-acylamino-2-deoxy-D-glucoses. [] These complex molecules are structurally similar to components of bacterial cell walls and were investigated for their potential to stimulate the immune system. The research highlights how this specific derivative of D-glucopyranoside allows for selective chemical modifications, ultimately contributing to the construction of the desired disaccharide structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)
![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)
![2-Amino-1-methylimidazo[4,5-f]quinoline](/img/structure/B43389.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43390.png)





